High-Purity Synthesis of 4-(4-carbamoylpiperazine-1-carbonyl)benzoic acid: A Technical Guide
High-Purity Synthesis of 4-(4-carbamoylpiperazine-1-carbonyl)benzoic acid: A Technical Guide
Executive Summary & Strategic Analysis
The target molecule, 4-(4-carbamoylpiperazine-1-carbonyl)benzoic acid , represents a bifunctional linker scaffold often utilized in medicinal chemistry, particularly in the development of PARP inhibitors and protein-protein interaction modulators. Its structure comprises a piperazine core flanked by a benzoic acid moiety (via an amide bond) and a primary urea (carbamoyl) group.
Synthesizing this molecule presents a classic chemoselectivity challenge: the piperazine ring contains two equivalent secondary amines. Direct reaction with terephthalic acid derivatives often leads to polymerization or bis-acylation. Furthermore, the final carboxylic acid requires a protection strategy to prevent interference during the urea formation step.
This guide details a Stepwise Protection-Deprotection Strategy , prioritized for its high reliability and product purity. We utilize Mono-methyl terephthalate as the desymmetrized starting material and N-Boc-piperazine to control regioselectivity.
Retrosynthetic Logic
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Disconnection A (Ester Hydrolysis): The final step reveals the carboxylic acid from a methyl ester precursor.
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Disconnection B (Urea Formation): The urea is installed on the secondary amine of the piperazine ring.
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Disconnection C (Amide Coupling): The core connection is made between the benzoyl fragment and the protected piperazine.
Pathway Visualization
The following diagram illustrates the critical reaction nodes and the logic flow for the synthesis.
Caption: Figure 1. Four-step linear synthesis pathway utilizing a protection strategy to ensure regioselectivity.
Detailed Experimental Protocol
Phase 1: Amide Coupling (Scaffold Construction)
Objective: Couple N-Boc-piperazine with Mono-methyl terephthalate to form the core skeleton.
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Reagents:
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Mono-methyl terephthalate (1.0 eq)
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N-Boc-piperazine (1.1 eq)
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HATU (1.2 eq) [1]
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DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
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Solvent: Anhydrous DMF (Dimethylformamide)
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Protocol:
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Dissolve Mono-methyl terephthalate (10 mmol) in anhydrous DMF (50 mL) under nitrogen atmosphere.
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Add DIPEA (30 mmol) and stir for 5 minutes.
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Add HATU (12 mmol) in one portion. The solution typically turns yellow. Stir for 15 minutes to activate the acid.
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Add N-Boc-piperazine (11 mmol).
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Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.
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Workup: Dilute with EtOAc (150 mL). Wash sequentially with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
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Output: Methyl 4-(4-(tert-butoxycarbonyl)piperazine-1-carbonyl)benzoate.
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Phase 2: Deprotection (Amine Liberation)
Objective: Remove the Boc group to expose the secondary amine for urea formation.
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Reagents:
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Trifluoroacetic acid (TFA)[1]
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Dichloromethane (DCM)
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Protocol:
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Dissolve the Phase 1 intermediate in DCM (5 mL per gram of substrate).
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Add TFA (1:1 ratio with DCM) dropwise at 0°C.
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Allow to warm to RT and stir for 2 hours.
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Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.
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Output: Methyl 4-(piperazine-1-carbonyl)benzoate trifluoroacetate salt.
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Phase 3: Urea Formation (Carbamoylation)
Objective: Convert the secondary amine into a primary urea (-CONH₂). Note: Two methods are provided. Method A is preferred for organic solubility; Method B is cost-effective.
Method A: Trimethylsilyl Isocyanate (TMS-NCO) [Recommended for Research] [2]
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Reagents: TMS-NCO (2.0 eq), Triethylamine (3.0 eq), DCM.
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Protocol:
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Suspend the TFA salt from Phase 2 in dry DCM.
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Add Triethylamine to neutralize the salt (solution becomes clear).
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Add TMS-NCO dropwise at 0°C.
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Stir at RT for 12 hours.
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Quench with MeOH (to desilylate the intermediate). Concentrate and purify via flash chromatography (DCM/MeOH).
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Method B: Potassium Cyanate (KOCN) [Scale-Up]
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Reagents: KOCN (2.0 eq), Acetic Acid, Water/Ethanol.
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Protocol:
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Dissolve the amine salt in H₂O/EtOH (1:1).
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Add KOCN dissolved in minimal water.
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Heat to 60°C for 2 hours. Product often precipitates upon cooling.
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Phase 4: Ester Hydrolysis (Final Deprotection)
Objective: Hydrolyze the methyl ester to the final benzoic acid without degrading the urea or amide.
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Reagents:
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Lithium Hydroxide (LiOH·H₂O) (3.0 eq)
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Solvent: THF/Water (3:1)
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Protocol:
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Dissolve the urea-ester intermediate in THF/Water.
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Add LiOH·H₂O.[2]
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Stir at RT for 4–8 hours. Avoid heating to prevent urea hydrolysis.
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Workup: Carefully acidify to pH ~3-4 using 1N HCl. The target compound usually precipitates.
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Filter the solid, wash with water and cold ether.
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Final Output: 4-(4-carbamoylpiperazine-1-carbonyl)benzoic acid.
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Quantitative Data Summary
| Parameter | Phase 1 (Coupling) | Phase 2 (Deprotection) | Phase 3 (Urea) | Phase 4 (Hydrolysis) |
| Typical Yield | 85–95% | >95% (Quant.) | 70–85% | 80–90% |
| Limiting Factor | Steric hindrance (minor) | TFA removal | Solubility of urea | pH control |
| Purification | Flash Column | Precipitation/Wash | Recrystallization | Acidic Precipitation |
| Key Impurity | Unreacted amine | Residual TFA | Biuret (dimer) | Decarboxylated byproduct |
Analytical Validation (Self-Validating System)
To confirm the identity of the product, the following NMR signals are diagnostic. The absence of the methyl ester singlet is the primary confirmation of the final step.
Expected ¹H NMR (400 MHz, DMSO-d₆):
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δ 12.8–13.2 ppm (br s, 1H): Carboxylic acid (-COOH ).
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δ 7.9–8.0 ppm (d, 2H): Aromatic protons adjacent to the carboxylic acid.
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δ 7.4–7.5 ppm (d, 2H): Aromatic protons adjacent to the amide carbonyl.
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δ 6.0–6.1 ppm (s, 2H): Urea protons (-CONH₂ ). Distinctive diagnostic peak.
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δ 3.3–3.6 ppm (m, 8H): Piperazine ring protons (often two multiplets depending on rotamers).
Process Control & Troubleshooting
Critical Control Point: Urea Stability
The urea moiety is susceptible to hydrolysis under strongly acidic or basic conditions at high temperatures.
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Risk: Hydrolysis of the urea back to the amine during Phase 4.
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Mitigation: Use LiOH (milder than NaOH) and conduct the reaction at Room Temperature. Do not reflux. Monitor by LC-MS for mass [M-43] (loss of -CONH).
Critical Control Point: Regioselectivity
Using symmetric piperazine instead of N-Boc-piperazine in Phase 1 will lead to the formation of bis-terephthaloyl piperazine (dimer).
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Validation: Check Phase 1 product by Mass Spec.
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Target Mass: ~362 Da (Methyl ester + Boc).
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Dimer Mass: ~410 Da range (Bis-terephthalate).
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References
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Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3] Tetrahedron, 61(46), 10827-10852.
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Jagtap, P. G., et al. (2004). Synthesis of PARP inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(1), 81-85. (Describes similar urea formation on piperazine scaffolds).
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Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocols for Boc deprotection).
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Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581-6591. (Reference for piperazine-linker chemistry).
